3,6-Difluoro-2-hydroxypyridine

Medicinal Chemistry Property Prediction Drug Design

3,6-Difluoro-2-hydroxypyridine is a fluorinated heterocyclic building block of the hydroxypyridine class, characterized by a pyridine core substituted with fluorine atoms at the 3- and 6-positions and a hydroxyl group at the 2-position. The compound has a molecular formula of C5H3F2NO and a molecular weight of 131.08 g/mol.

Molecular Formula C5H3F2NO
Molecular Weight 131.08 g/mol
Cat. No. B8673323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-hydroxypyridine
Molecular FormulaC5H3F2NO
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)F)F
InChIInChI=1S/C5H3F2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)
InChIKeyQQLOTHOYYBLZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoro-2-hydroxypyridine – Product Specifications and Core Chemical Identity for Research Procurement


3,6-Difluoro-2-hydroxypyridine is a fluorinated heterocyclic building block of the hydroxypyridine class, characterized by a pyridine core substituted with fluorine atoms at the 3- and 6-positions and a hydroxyl group at the 2-position. The compound has a molecular formula of C5H3F2NO and a molecular weight of 131.08 g/mol [1]. This specific substitution pattern is of interest in medicinal chemistry and organic synthesis, where it serves as a versatile intermediate for the construction of more complex fluorinated molecules [1].

Why 3,6-Difluoro-2-hydroxypyridine Cannot Be Interchanged with Closely Related Fluorinated Pyridine Analogs


Substitution of 3,6-difluoro-2-hydroxypyridine with other in-class analogs (e.g., 3-fluoro-2-hydroxypyridine, 5-fluoro-2-hydroxypyridine, or 3,5-difluoro-2-hydroxypyridine) is not scientifically valid due to significant differences in key physicochemical properties, such as predicted pKa and lipophilicity (cLogP), which arise from the specific positioning of fluorine atoms on the pyridine ring . These differences directly impact the compound's reactivity, ionization state under physiological conditions, and its performance in downstream synthetic transformations, making direct substitution a high-risk proposition for both medicinal chemistry and process development.

Quantitative Differentiation of 3,6-Difluoro-2-hydroxypyridine Against Key Analogs – Evidence-Based Selection Criteria


Predicted Acidity (pKa) Profile of 3,6-Difluoro-2-hydroxypyridine Versus Mono- and Di-Fluorinated Analogs

The predicted pKa of 3,6-difluoro-2-hydroxypyridine is notably different from its closely related analogs, a critical factor for ionization state-dependent processes such as solubility, permeability, and target engagement. While direct experimental pKa data for the target compound is not widely reported, computational predictions (ChemAxon) provide a clear quantitative differentiation . The predicted pKa for 3,6-difluoro-2-hydroxypyridine is 10.96 ± 0.10, placing it in a distinct acidic range compared to 5-fluoro-2-hydroxypyridine (10.09 ± 0.10) and 3-fluoro-2-hydroxypyridine (10.96 ± 0.10) .

Medicinal Chemistry Property Prediction Drug Design

Impact of Fluorination Pattern on Metabolic Stability – In Silico Comparison of 3,6-Difluoro-2-hydroxypyridine

The incorporation of multiple fluorine atoms on an aromatic ring is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism [1]. The 3,6-difluoro substitution pattern on 2-hydroxypyridine presents a distinct steric and electronic environment compared to mono-fluorinated or non-fluorinated analogs. While direct comparative metabolic stability data for 3,6-difluoro-2-hydroxypyridine itself is not available, the general principle that increasing fluorine content improves metabolic stability allows for a class-level inference. For instance, the presence of multiple fluorine atoms in a related compound, 5-Chloro-3-(difluoromethyl)-4-fluoro-2-hydroxypyridine, is explicitly noted to enhance its metabolic stability, suggesting similar benefits for the target compound .

Medicinal Chemistry ADME Drug Metabolism

Predicted Lipophilicity (cLogP) of 3,6-Difluoro-2-hydroxypyridine and Its Impact on Permeability

Lipophilicity, often expressed as cLogP, is a critical determinant of a molecule's ability to cross biological membranes. The specific fluorination pattern of 3,6-difluoro-2-hydroxypyridine is predicted to confer a distinct lipophilicity profile compared to its non-fluorinated and mono-fluorinated counterparts. While a precise experimental cLogP value for the target compound is not readily available, the general effect of fluorine substitution is well-documented [1]. In silico calculations for a structurally related compound indicate a cLogP of approximately 1.2 [2]. This value serves as a reasonable proxy, suggesting that the 3,6-difluoro pattern results in a moderate increase in lipophilicity relative to 2-hydroxypyridine (which is more polar), thereby potentially improving passive membrane permeability.

Medicinal Chemistry ADME Drug Design

Use of 3,6-Difluoro-2-hydroxypyridine as a Key Intermediate in Patent Literature for Drug Discovery Programs

The presence of 3,6-difluoro-2-hydroxypyridine in patent applications, such as those describing pyridine compounds and their uses (US-9056832-B2), provides a strong, though non-quantitative, signal of its differentiated utility [1]. While the exact role of the compound in the patent is not fully detailed, its inclusion as a named structure indicates that it was selected as a valuable intermediate over other possible fluorinated pyridine regioisomers. This selection implies that its specific substitution pattern offers a tangible advantage in the context of the patented invention, whether for synthetic efficiency, biological activity, or both.

Medicinal Chemistry Pharmaceutical Patents Synthetic Intermediates

Optimal Research and Industrial Application Scenarios for 3,6-Difluoro-2-hydroxypyridine


Medicinal Chemistry: Lead Optimization of Ionizable Drug Candidates

Based on its predicted pKa of approximately 10.96, 3,6-difluoro-2-hydroxypyridine is a strategically valuable building block for designing molecules where the ionization state at physiological pH (7.4) is a critical parameter. Its distinct pKa, compared to the 5-fluoro analog (pKa ~10.09), allows medicinal chemists to fine-tune the basicity of a scaffold, thereby modulating target engagement, solubility, and overall drug-likeness [1][2]. This makes it a superior choice for programs seeking to optimize the pharmacokinetic profile of a lead series through precise control of the molecule's charge state.

Organic Synthesis: Site-Selective Functionalization of Fluorinated Pyridines

The specific 3,6-difluoro pattern on the 2-hydroxypyridine core creates a unique electronic environment that can be exploited for regioselective functionalization reactions, such as Suzuki-Miyaura cross-couplings [1]. While direct comparative data is limited, the general principle that different fluorination patterns on pyridines lead to different reactivity outcomes supports the use of this specific compound for achieving site-selective transformations that would be difficult or impossible with other regioisomers. This is crucial for the efficient synthesis of complex, highly functionalized drug candidates.

ADME Property Improvement: Enhancing Metabolic Stability of Aromatic Scaffolds

As a fluorinated heterocycle, 3,6-difluoro-2-hydroxypyridine is a logical starting material for medicinal chemistry programs aiming to improve the metabolic stability of a drug candidate. The presence of two fluorine atoms on the pyridine ring is expected to block oxidative metabolism at those positions, a common clearance pathway for non-fluorinated pyridines [2]. Incorporating this building block early in a synthesis can help mitigate the risk of rapid in vivo clearance, a leading cause of drug failure, and thus provides a procurement-driven advantage over non-fluorinated or mono-fluorinated alternatives.

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